2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H15NO2. It is a derivative of phenylethanolamine, featuring an amino group and a methoxy group on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting amine is then hydroxylated to introduce the hydroxyl group at the ethan-1-ol position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 2-Amino-2-(2-methoxy-5-methylphenyl)acetone
Reduction: 2-Amino-2-(2-methoxy-5-methylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of phenylethanolamine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets adrenergic receptors in the central nervous system.
Pathways Involved: It modulates the release of neurotransmitters such as norepinephrine and dopamine, influencing various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-methylphenyl)ethan-1-ol
- 2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol
- 1-(2-amino-3-methylphenyl)ethan-1-ol
Comparison
Compared to its analogs, 2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-amino-2-(2-methoxy-5-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3 |
InChI Key |
JMQJLPCLMQBSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CO)N |
Origin of Product |
United States |
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